- (Phenylamino)pyrimidine derivatives as protein kinases inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid)

945749-71-3 structure
Nombre del producto:4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
Número CAS:945749-71-3
MF:C21H20N4O3
Megavatios:376.408504486084
MDL:MFCD18207174
CID:835526
PubChem ID:57990820
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
- 4-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)benzoic acid
- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
- VYXONEXRZMHYRY-UHFFFAOYSA-N
- BCP24121
- 4-(2-(4-(morpholino)phenylamino)pyrimidin-4-yl)benzoic acid
- 4-[2-[[4-(4-Morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoic acid (ACI)
- 4-[2-(4-Morpholinophenylamino)pyrimidin-4-yl]benzoic acid
- Momelotinib metabolite M19
- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoicacid
- TV28NF837I
- AKOS030525443
- SCHEMBL2865873
- DB-348522
- 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid
- 945749-71-3
- Benzoic acid, 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-
- UNII-TV28NF837I
- CS-14283
- VMB74971
- CS-M0412
- 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid
- 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
-
- MDL: MFCD18207174
- Renchi: 1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)
- Clave inchi: VYXONEXRZMHYRY-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC(C2C=CN=C(NC3C=CC(N4CCOCC4)=CC=3)N=2)=CC=1)O
Atributos calculados
- Calidad precisa: 376.15354051g/mol
- Masa isotópica única: 376.15354051g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 5
- Complejidad: 498
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 87.6
- Xlogp3: 3
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159937-1g |
4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 95%+ | 1g |
$1043 | 2024-07-19 | |
eNovation Chemicals LLC | D767840-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 1g |
$975 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058798-1g |
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 1g |
¥9723.00 | 2024-04-24 | |
A2B Chem LLC | AI67973-100mg |
4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 100mg |
$335.00 | 2024-07-18 | |
1PlusChem | 1P00IMCL-100mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 100mg |
$298.00 | 2024-04-19 | |
1PlusChem | 1P00IMCL-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 1g |
$975.00 | 2024-04-19 | |
eNovation Chemicals LLC | D767840-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 1g |
$975 | 2025-02-28 | |
eNovation Chemicals LLC | D767840-250mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 250mg |
$500 | 2025-02-19 | |
eNovation Chemicals LLC | D767840-250mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 250mg |
$500 | 2024-06-06 | |
ChemScence | CS-M0412-100mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 100mg |
$242.0 | 2022-04-26 |
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Phenyl amino pyrimidine compounds and uses thereof, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; rt → 65 °C; 2 h, 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Referencia
- Preparation method of JAK inhibitor momelotinib for treating tumor, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, reflux
Referencia
- Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal InfectionsJournal of Medicinal Chemistry, 2018, 61(14), 6056-6074,
Métodos de producción 5
Condiciones de reacción
Referencia
- Treatment of JAK2-mediated conditions such as anemia using N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide [CYT387] or a related compound, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
Referencia
- New and Practical Synthesis of MomelotinibJournal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, 85 °C
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Preparation method for JAK inhibitor momelotinib, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 12 h, 80 °C
1.2 Solvents: 1-Butanol ; 30 min, 180 °C
1.2 Solvents: 1-Butanol ; 30 min, 180 °C
Referencia
- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
Referencia
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 16 h, reflux
Referencia
- Solid forms of momelotinib salts and improved processes for the preparation of momelotinib, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
Referencia
- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic NitrilesOrganic Letters, 2021, 23(15), 5664-5668,
Métodos de producción 12
Condiciones de reacción
Referencia
- New and convergent synthesis of Momelotinib dihydrochlorideHeterocycles, 2018, 96(9), 1638-1643,
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
Referencia
- Treatment of jak2-mediated conditions, United States, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Multiple myeloma treatment, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt → 65 °C; 2 h, 65 °C
Referencia
- Deuterated (phenylamino)pyrimidine compounds as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C; 100 °C → rt
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
Referencia
- 4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, rt → reflux
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Referencia
- A novel and efficient synthesis of momelotinibJournal of Chemical Research, 2016, 40(8), 511-513,
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Raw materials
- 2,4-Dichloropyrimidine
- 4-(morpholin-4-yl)aniline
- Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate
- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzonitrile
- N-[4-(morpholin-4-yl)phenyl]guanidine
- 4-(dihydroxyboranyl)benzoic acid
- 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester
- Benzoic acid, 4-[3-(dimethylamino)-1-oxo-2-propenyl]-, methyl ester
- Benzoic acid, 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methyl ester
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preparation Products
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Literatura relevante
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid) Productos relacionados
- 921569-69-9(N-{8H-indeno1,2-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)
- 379254-60-1(N-4-(hydrazinecarbonyl)phenyl-3-nitrobenzene-1-sulfonamide)
- 2138186-61-3(5-Thiazolecarboxylic acid, 2-[[(1-methylpropyl)amino]methyl]-, methyl ester)
- 2138147-74-5(1H-Pyrazole-5-carboxylic acid, 4-amino-1-cyclopropyl-3-(trifluoromethyl)-)
- 1246523-69-2(Glyceryl 1,3-Distearate-d5)
- 2248385-66-0(1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 5-methylbenzene-1,3-dicarboxylate)
- 1060811-73-5(1-(2-chloropyridin-4-yl)cyclopropan-1-amine)
- 2110613-13-1(3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid)
- 1095539-52-8(2-methyl-5-(2-nitroethyl)pyridine)
- 1235692-13-3((2E)-3-phenyl-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide)
Proveedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
